molecular formula C17H14O B11451337 2-(p-Methylbenzylindene)-1-indanone CAS No. 17434-22-9

2-(p-Methylbenzylindene)-1-indanone

Cat. No.: B11451337
CAS No.: 17434-22-9
M. Wt: 234.29 g/mol
InChI Key: WLZONYIZJHARTN-XNTDXEJSSA-N
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Description

(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE is an organic compound with a complex structure It is characterized by the presence of a 4-methylphenyl group attached to a methylene bridge, which is further connected to a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE typically involves the condensation of 4-methylbenzaldehyde with 2,3-dihydro-1H-inden-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The reaction proceeds via the formation of a methylene bridge, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups like halides, amines, or hydroxyl groups.

Scientific Research Applications

(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-1H-INDEN-1-ONE: Similar structure but lacks the dihydro component.

    (2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-2-ONE: Similar structure with a different position of the methylene bridge.

Uniqueness

(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

17434-22-9

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

(2E)-2-[(4-methylphenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C17H14O/c1-12-6-8-13(9-7-12)10-15-11-14-4-2-3-5-16(14)17(15)18/h2-10H,11H2,1H3/b15-10+

InChI Key

WLZONYIZJHARTN-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O

Canonical SMILES

CC1=CC=C(C=C1)C=C2CC3=CC=CC=C3C2=O

Origin of Product

United States

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